![molecular formula C13H21NO4 B2356987 エチル (1r,3r,5r)-2-Boc-2-アザビシクロ[3.1.0]ヘキサン-3-カルボン酸エステル CAS No. 871727-37-6](/img/structure/B2356987.png)

エチル (1r,3r,5r)-2-Boc-2-アザビシクロ[3.1.0]ヘキサン-3-カルボン酸エステル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

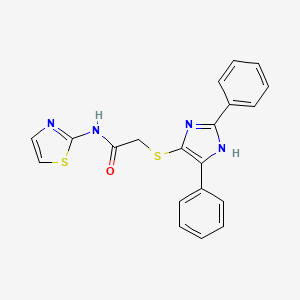

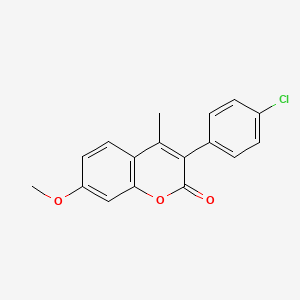

Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a chemical compound with the CAS Number: 871727-37-6 . It has a molecular weight of 255.31 . The IUPAC name of this compound is 2-tert-butyl 3-ethyl (1R,3R,5R)-2-azabicyclo [3.1.0]hexane-2,3-dicarboxylate . It contains a total of 40 bonds, including 19 non-H bonds, 2 multiple bonds, 5 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 Pyrrolidine .

Synthesis Analysis

The synthesis of 3-azabicyclo[3.1.0]hexane derivatives, which includes Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate, has made significant progress since 2010 . Various transition-metal-catalyzed and transition-metal-free catalytic systems have been developed for the synthesis of these derivatives .Molecular Structure Analysis

The InChI code of this compound is 1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It should be stored in a refrigerator .作用機序

The mechanism of action of Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is not fully understood. However, it is believed to act as an agonist of the GABA-A receptor, which is a ligand-gated ion channel that mediates the inhibitory neurotransmission in the central nervous system.

Biochemical and Physiological Effects:

Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate has been reported to exhibit several biochemical and physiological effects. It has been shown to enhance the binding of GABA to the GABA-A receptor, which leads to an increase in the inhibitory neurotransmission. It has also been reported to reduce the release of glutamate, which is an excitatory neurotransmitter. Furthermore, it has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory activities.

実験室実験の利点と制限

The advantages of using Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate in lab experiments include its ability to act as a chiral auxiliary in asymmetric synthesis and its reported pharmacological activities. However, its complex molecular structure and the multi-step synthesis process make it a challenging compound to work with in the lab.

将来の方向性

There are several future directions for the research on Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate. One direction is to explore its potential as a therapeutic agent for neurological disorders, such as epilepsy and anxiety. Another direction is to investigate its mechanism of action and its interaction with the GABA-A receptor. Furthermore, its potential as a chiral auxiliary in asymmetric synthesis can be further explored. Finally, the synthesis method can be optimized to make it more efficient and cost-effective.

Conclusion:

Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate is a valuable compound for scientific research due to its complex molecular structure and reported pharmacological activities. It has several applications in asymmetric synthesis and potential therapeutic applications for neurological disorders. Further research is needed to explore its mechanism of action and optimize the synthesis method.

合成法

The synthesis of Ethyl (Ethyl (1r,3r,5r)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate)-2-boc-2-azabicyclo[3.1.0]hexane-3-carboxylate involves several steps. The first step is the formation of 2-azabicyclo[3.1.0]hexane, which is obtained by the reaction of cyclopentadiene with N-benzylideneaniline. The second step involves the protection of the amine group with a Boc (tert-butyloxycarbonyl) group, which is achieved by the reaction of 2-azabicyclo[3.1.0]hexane with Boc anhydride in the presence of a base. The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst.

科学的研究の応用

超分子化学

この化合物の立体配座の剛性により、超分子集合体への参加が可能になります。研究者は、これを用いてホスト-ゲスト錯体、分子ケージ、自己組織化構造を構築してきました。これらのシステムは、薬物送達、センシング、ナノテクノロジーなどの用途で利用されています。

要約すると、エチル (1r,3r,5r)-2-Boc-2-アザビシクロ[3.1.0]ヘキサン-3-カルボン酸エステルは、ペプチド合成、医薬品化学、不斉触媒、有機触媒、MOF、超分子化学において重要な役割を果たしています。 その多様な用途は、現代の科学研究における重要性を示しています . さらに詳しい情報が必要な場合や、他に質問がある場合は、お気軽にお問い合わせください! 😊

Safety and Hazards

特性

IUPAC Name |

2-O-tert-butyl 3-O-ethyl (1R,3R,5R)-2-azabicyclo[3.1.0]hexane-2,3-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-17-11(15)10-7-8-6-9(8)14(10)12(16)18-13(2,3)4/h8-10H,5-7H2,1-4H3/t8-,9-,10-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHWOZJGWXZDMDZ-OPRDCNLKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2CC2N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1C[C@H]2C[C@H]2N1C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(2-chlorophenyl)methyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]pyrrolidine-2-carboxamide](/img/structure/B2356913.png)

![N-[2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2356917.png)

![N-(3-methoxypropyl)-4-((5-oxo-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino)benzamide](/img/structure/B2356919.png)

![N-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-4-(dimethylsulfamoyl)benzamide](/img/structure/B2356920.png)

![4-[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2356921.png)

![N-(benzo[d][1,3]dioxol-5-yl)-1-(6-(4-fluorophenyl)pyridazin-3-yl)piperidine-3-carboxamide](/img/structure/B2356924.png)